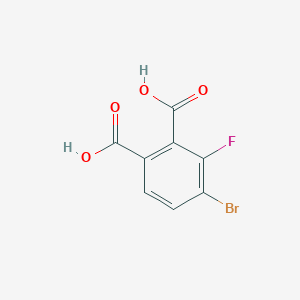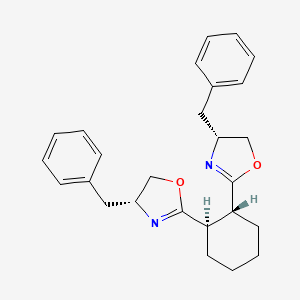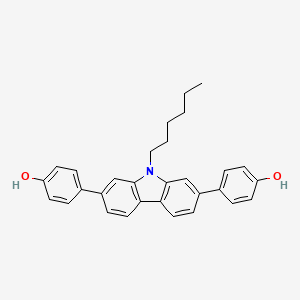
4,4'-(Anthracene-9,10-diyl)diphenol
Vue d'ensemble
Description
4,4'-(Anthracene-9,10-diyl)diphenol is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is notable for its fluorescent properties, making it a valuable material in various scientific and industrial applications. The presence of hydroxy groups at the 4-position on the phenyl rings enhances its chemical reactivity and photophysical characteristics .
Méthodes De Préparation
The synthesis of 4,4'-(Anthracene-9,10-diyl)diphenol typically involves Suzuki cross-coupling reactions. The process begins with the preparation of boronic acids from the corresponding bromophenol, which is then coupled with 9,10-dibromoanthracene . The reaction conditions often require a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial production methods for this compound are not extensively documented, but the Suzuki cross-coupling reaction remains a cornerstone due to its efficiency and high yield .
Analyse Des Réactions Chimiques
4,4'-(Anthracene-9,10-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones under specific conditions.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and alkyl halides for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4,4'-(Anthracene-9,10-diyl)diphenol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 4,4'-(Anthracene-9,10-diyl)diphenol exerts its effects is primarily through its interaction with light. Upon absorption of photons, the compound undergoes electronic excitation, leading to fluorescence emission. This property is utilized in various sensing and imaging applications . The hydroxy groups play a crucial role in modulating the photophysical properties by influencing the electronic structure of the molecule .
Comparaison Avec Des Composés Similaires
Similar compounds to 4,4'-(Anthracene-9,10-diyl)diphenol include:
- 9,10-Bis(3-hydroxyphenyl)anthracene
- 9,10-Bis(2-hydroxyphenyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
These compounds share the anthracene core but differ in the position or type of substituents on the phenyl rings . The unique positioning of the hydroxy groups in this compound provides distinct photophysical properties, making it particularly suitable for specific applications in fluorescence-based technologies .
Propriétés
IUPAC Name |
4-[10-(4-hydroxyphenyl)anthracen-9-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18O2/c27-19-13-9-17(10-14-19)25-21-5-1-2-6-22(21)26(18-11-15-20(28)16-12-18)24-8-4-3-7-23(24)25/h1-16,27-28H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKQAOBTBQLNCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=C(C=C4)O)C5=CC=C(C=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3,6,7,14,15-Hexaphenyl-9,10-dihydro-9,10-[1,2]benzenoanthracene](/img/structure/B8196191.png)






![N-(6-oxo-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide](/img/structure/B8196244.png)




![4,4'-(Thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde](/img/structure/B8196286.png)
